Tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate
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Overview
Description
Tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl carbamate group attached to a cyclopropyl ring, which is further connected to a thian-4-yl group with an imino and oxo functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl ring is synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Thian-4-yl Group: The thian-4-yl group is introduced via a nucleophilic substitution reaction, where a suitable thian-4-yl precursor reacts with the cyclopropyl intermediate.
Formation of the Imino and Oxo Groups: The imino and oxo functional groups are introduced through oxidation and imination reactions, respectively.
Attachment of the Tert-butyl Carbamate Group: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the thian-4-yl group or the cyclopropyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate: The parent compound.
Tert-butyl N-[1-(1-amino-1-oxothian-4-yl)cyclopropyl]carbamate: A similar compound with an amino group instead of an imino group.
Tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]urea: A related compound with a urea group.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structures
Biological Activity
Tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H17N3O2S
- Molecular Weight : 245.33 g/mol
- CAS Number : 46864104
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to inflammation and cell proliferation.
Enzyme Inhibition
One of the key mechanisms identified is the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. Inhibition of COX enzymes can lead to reduced production of prostaglandins, thereby alleviating inflammation and pain.
Antimicrobial Properties
Studies have highlighted the compound's potential antimicrobial activities, particularly against pathogenic bacteria. For instance, it has shown effectiveness against Mycobacterium tuberculosis, which is crucial given the rising antibiotic resistance observed in various bacterial strains.
Cytotoxic Effects
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in cancer cells suggests its potential as a chemotherapeutic agent.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antitubercular Activity :
- Cytotoxicity Assessment :
- Mechanistic Studies :
Data Summary Table
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C11H17N3O2S |
Molecular Weight | 245.33 g/mol |
CAS Number | 46864104 |
Antimicrobial Activity (MIC) | 6.25 - 12.5 μM |
Cytotoxic Concentration (IC50) | 25 μM (breast cancer cells) |
Properties
IUPAC Name |
tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3S/c1-12(2,3)18-11(16)15-13(6-7-13)10-4-8-19(14,17)9-5-10/h10,14H,4-9H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGODGHBRANWLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2CCS(=N)(=O)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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